molecular formula C21H13IN2O5 B11078694 (4Z)-2-(3-iodo-4-methylphenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

(4Z)-2-(3-iodo-4-methylphenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B11078694
M. Wt: 500.2 g/mol
InChI Key: YKOOMFAXPGZAAS-WQRHYEAKSA-N
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Description

(4Z)-2-(3-iodo-4-methylphenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one: is a complex organic compound with a fascinating structure. Let’s break it down:

  • The 4Z indicates the geometry of the double bond (Z = “zusammen,” meaning “together” in German).
  • The compound contains an oxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) fused with a furan ring (another five-membered heterocycle with an oxygen atom).
  • It features an iodine substituent at the 3-position of the phenyl ring and a nitro group at the 5-position of the furan ring.
  • The methyl group is attached to the phenyl ring.

Chemical Reactions Analysis

The compound likely undergoes various reactions due to its functional groups:

    Oxidation: The nitro group can be reduced to an amino group, or the iodine can be replaced by other functional groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Cyclization: The oxazole and furan rings may participate in cyclization reactions.

Common reagents include reducing agents (e.g., LiAlH₄ for nitro reduction), halogenating agents (e.g., NBS for halogenation), and Lewis acids (e.g., BF₃ for cyclization).

Major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

This compound’s applications span various fields:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its heterocyclic scaffold and diverse functional groups.

    Biological Studies: It may interact with cellular targets, affecting biological processes.

    Materials Science: Its unique structure could inspire novel materials or catalysts.

    Organic Synthesis: Chemists use it as a building block for more complex molecules.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific proteins, enzymes, or receptors. Further research is needed to elucidate these details.

Properties

Molecular Formula

C21H13IN2O5

Molecular Weight

500.2 g/mol

IUPAC Name

(4Z)-2-(3-iodo-4-methylphenyl)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C21H13IN2O5/c1-12-5-6-14(10-17(12)22)20-23-18(21(25)29-20)11-16-7-8-19(28-16)13-3-2-4-15(9-13)24(26)27/h2-11H,1H3/b18-11-

InChI Key

YKOOMFAXPGZAAS-WQRHYEAKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)O2)I

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O2)I

Origin of Product

United States

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